Home > Products > Screening Compounds P12052 > 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid - 1279219-49-6

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Catalog Number: EVT-3169306
CAS Number: 1279219-49-6
Molecular Formula: C14H16N6O2
Molecular Weight: 300.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid. Key differences include the substitution pattern on the pyrazole ring (1-methyl at the 4-position vs 3,5-dimethyl at the 1-position), the presence of a quinoline moiety linked via an ethyl bridge in PF-04254644, and the butanoic acid substituent in the target compound.

8-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-ylthio)methyl)quinoline (4g)

Compound Description: Compound 4g is a derivative of [, , ] triazole [4,3-b] [, , , ] tetrazine and displayed promising anticancer activity against a panel of human cancer cell lines. It showed particular potency against the human colon carcinoma (HT-29) cell line with an IC50 value of 12.69 ± 7.14 µM .

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of the c-Met inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline). It is formed via aldehyde oxidase (AO) mediated metabolism in a species-specific manner. M11 exhibits significantly lower solubility compared to the parent compound SGX523 and is implicated in the development of obstructive nephropathy observed in clinical trials of SGX523 .

Relevance: This compound shares a high degree of structural similarity with both the target compound and PF-04254644. Like PF-04254644, it features a [, , ]triazolo[4,3-b]pyridazine core substituted with a 1-methyl-1H-pyrazol-4-yl group at the 6-position and a quinoline moiety linked through a thioether bridge. The key difference from 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid lies in the substitution on the pyrazole ring and the presence of a quinoline moiety instead of the butanoic acid group.

Source and Classification

This compound is classified under the category of synthetic organic compounds with potential therapeutic properties. It is particularly relevant in medicinal chemistry due to its structural complexity and the presence of multiple nitrogen-containing heterocycles. The compound's CAS number is 1351688-99-7, and it has been referenced in various chemical databases such as PubChem and ChemSpider for its chemical properties and potential applications in drug development .

Synthesis Analysis

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multi-step synthetic pathways that may include:

  1. Formation of the Pyrazole Ring: Starting from commercially available precursors, the pyrazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Synthesis of the Triazole Framework: The [1,2,4]triazole can be constructed via cycloaddition reactions or by using azide chemistry to introduce nitrogen atoms into the ring structure.
  3. Coupling Reactions: The butanoic acid side chain can be introduced through coupling reactions with activated carboxylic acids or via amide bond formation with suitable amines.
  4. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

These steps require careful control of reaction conditions such as temperature, time, and pH to optimize yield and selectivity.

Molecular Structure Analysis

The molecular structure of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can be described as follows:

  • Molecular Formula: C15H19N7O2
  • Molecular Weight: 341.36 g/mol
  • Structural Features:
    • It contains a butanoic acid group linked to a triazolo-pyridazine core.
    • The presence of multiple nitrogen atoms contributes to its potential interactions with biological targets.

The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological macromolecules.

Chemical Reactions Analysis

The compound may participate in various chemical reactions:

  1. Acid-base Reactions: The carboxylic acid group can act as an acid or base depending on the pH of the environment.
  2. Nucleophilic Substitution: The nitrogen atoms in the heterocycles may facilitate nucleophilic substitution reactions.
  3. Cyclization Reactions: Under certain conditions, the compound may undergo further cyclization to form more complex structures.

These reactions are significant for modifying the compound to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action for 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is likely related to its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to disease states.
  2. Receptor Binding: Its structural features suggest potential binding affinity for various receptors, possibly modulating signaling pathways.

Experimental studies are essential to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Likely soluble in polar solvents due to the presence of functional groups.
  • Melting Point: To be determined experimentally; expected to vary based on purity.

These properties are critical for determining the compound's suitability for pharmaceutical formulations.

Applications

The applications of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid primarily lie in medicinal chemistry:

  1. Drug Development: Its complex structure makes it a candidate for developing new therapeutics targeting specific diseases.
  2. Biological Research: Used as a tool compound in biochemical assays to understand disease mechanisms or drug interactions.

Further research into its efficacy and safety profiles will be necessary to advance its application in clinical settings.

Properties

CAS Number

1279219-49-6

Product Name

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid

Molecular Formula

C14H16N6O2

Molecular Weight

300.32

InChI

InChI=1S/C14H16N6O2/c1-9-8-10(2)19(17-9)13-7-6-12-16-15-11(20(12)18-13)4-3-5-14(21)22/h6-8H,3-5H2,1-2H3,(H,21,22)

InChI Key

HNDCVHFSVWILCU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2)C

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.